10-Benzyl-3,10-diazabicyclo[4.3.1]decane
Overview
Description
10-Benzyl-3,10-diazabicyclo[4.3.1]decane is a chemical compound with the CAS Number: 653600-91-0 . It has a molecular weight of 230.35 .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C15H22N2/c1-2-5-13(6-3-1)12-17-14-7-4-8-15(17)11-16-10-9-14/h1-3,5-6,14-16H,4,7-12H2 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 230.35 . More detailed physical and chemical properties are not available in the resources I have.Scientific Research Applications
Synthesis and Chemistry
10-Benzyl-3,10-diazabicyclo[4.3.1]decane has been a subject of interest in synthetic organic chemistry. A notable study outlines the synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane, a structurally similar compound. This synthesis, involving a novel diazabicyclic ring system, highlights the compound's potential as a significant building block for creating nicotinic modulators (Paliulis, Peters, Holzer, & Šačkus, 2013).
Conformational Studies
The conformation of the 3,10-diazabicyclo[4.3.1]decane system has been studied, with research focusing on its pKa values and the implications for its conformational behavior. This kind of research is essential for understanding the chemical and physical properties of such bicyclic systems, which are crucial in designing new compounds with specific characteristics (Sasaki, Egughi, & Kiriyama, 1971).
Analgesic and Anti-inflammatory Activities
Research has also explored the potential of diazabicyclo[4.3.1]decane derivatives as opioid receptor ligands. A study on the synthesis and screening of such compounds for analgesic and anti-inflammatory activities showcases their potential in pharmaceutical applications (Sharma, Nema, & Sharma, 2009).
Spasmolytic Activity
The spasmolytic activity of diazabicyclo[4.3.1]decane derivatives has been investigated, with findings showing specific anti-serotonin and anti-histaminic effects. This research contributes to the understanding of the therapeutic potential of these compounds in treating conditions related to muscle spasms (Razdan et al., 1987).
Catalytic Applications
The use of diazabicyclo[4.3.1]decane in catalysis has been explored, showcasing its utility in organic synthesis. Studies demonstrate its effectiveness as a catalyst in various organic reactions, highlighting its versatility and potential for efficient and eco-friendly chemical processes (Bita, 2010).
Safety and Hazards
Properties
IUPAC Name |
10-benzyl-3,10-diazabicyclo[4.3.1]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-14-7-4-8-15(17)11-16-10-9-14/h1-3,5-6,14-16H,4,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSMBQIRGSLKBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC(C1)N2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672594 | |
Record name | 10-Benzyl-3,10-diazabicyclo[4.3.1]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
653600-91-0 | |
Record name | 10-Benzyl-3,10-diazabicyclo[4.3.1]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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